

Physical and chemical properties of (E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene

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Compound of Interest

Compound Name: (E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene

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An In-depth Technical Guide to **(E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene, also known as 3-Trifluoromethyl- β -nitrostyrene, is a halogenated organic compound belonging to the class of β -nitrostyrenes.^[1] These compounds are characterized by a nitro group attached to the β -carbon of a styrene core. The presence of the strongly electron-withdrawing nitro and trifluoromethyl groups significantly influences the electronic properties and reactivity of the molecule, making it a subject of interest in synthetic organic chemistry.

β -Nitrostyrenes are recognized as versatile building blocks in organic synthesis due to their susceptibility to a variety of chemical transformations.^{[2][3]} They serve as potent Michael acceptors, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of molecular construction.^[4] This reactivity profile makes **(E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene** a valuable intermediate for the synthesis of a diverse range of more complex molecules, including potential pharmaceutical and agrochemical agents. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and reactivity, offering a technical resource for professionals in the field.

Physicochemical and Computed Properties

The physical and chemical properties of **(E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene** are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

Property	Value	Reference(s)
CAS Number	115665-96-8	[1][5][6]
Molecular Formula	C ₉ H ₆ F ₃ NO ₂	[5][7]
Molecular Weight	217.15 g/mol	[6]
Appearance	Light-yellow to yellow powder or crystals	
Melting Point	73-75 °C	[6]
Purity	≥97%	[1]
Storage Temperature	2-8°C, Sealed in dry conditions	[6]
Topological Polar Surface Area (TPSA)	43.14 Å ²	[7]
LogP (Octanol/Water Partition Coefficient)	2.9528	[7]
Hydrogen Bond Acceptors	2	[7]
Hydrogen Bond Donors	0	[7]
Rotatable Bonds	2	[7]

Molecular Structure and Spectroscopic Data

The structure of **(E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene** features a benzene ring substituted with a trifluoromethyl group at the meta position and an (E)-nitrovinyl group. The "(E)" designation indicates a trans configuration across the carbon-carbon double bond, where the nitro group and the benzene ring are on opposite sides. This stereochemistry is generally more stable than the corresponding (Z)-isomer.

The molecule's reactivity is dominated by the electron-deficient nature of the nitrovinyl moiety. Both the nitro group (-NO₂) and the trifluoromethyl group (-CF₃) are potent electron-withdrawing groups. This electronic pull is relayed through the conjugated system, rendering the β -carbon of the vinyl group highly electrophilic and susceptible to attack by nucleophiles.

Expected Spectroscopic Profile:

While specific spectra require experimental acquisition, the following characteristics can be predicted based on the molecular structure:

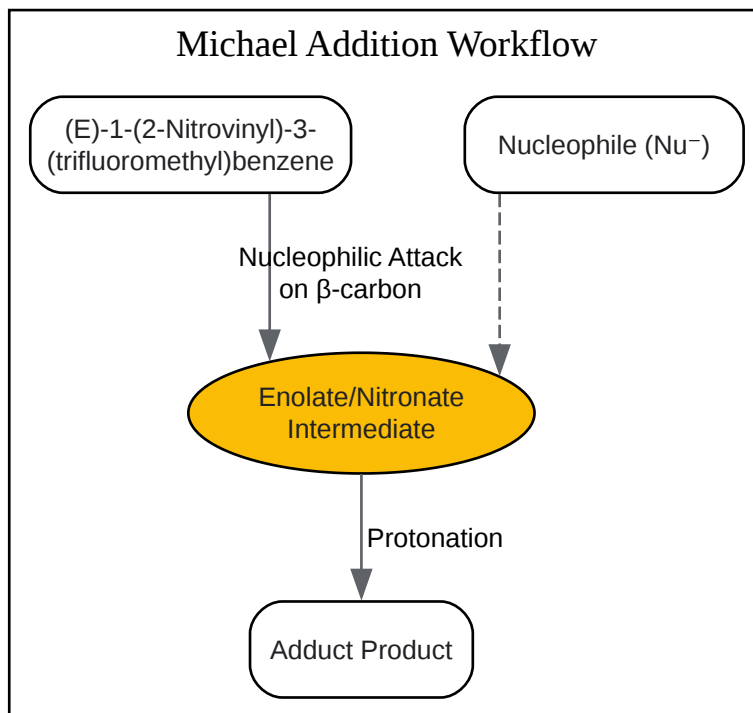
- ¹H NMR: The spectrum would show signals in the aromatic region (around 7.5-8.0 ppm) corresponding to the protons on the benzene ring. The vinyl protons would appear as doublets in the olefinic region (likely between 7.0 and 8.5 ppm), with a coupling constant characteristic of a trans relationship.
- ¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, the vinyl carbons, and the carbon of the trifluoromethyl group (which would appear as a quartet due to coupling with fluorine).
- ¹⁹F NMR: A single, strong signal would be expected for the three equivalent fluorine atoms of the trifluoromethyl group.^[8]
- Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the nitro group (asymmetric and symmetric stretches, typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively), the C=C double bond of the vinyl group (around 1640 cm⁻¹), and the C-F bonds of the trifluoromethyl group (in the 1100-1300 cm⁻¹ region).
- Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight (217.15). Fragmentation patterns would likely involve the loss of the nitro group and other characteristic fragments.

Chemical Properties and Reactivity

The chemistry of **(E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene** is primarily dictated by the reactivity of the nitroalkene functional group.

Michael Addition

The most prominent reaction of β -nitrostyrenes is the conjugate or Michael addition.[2] The strong electron-withdrawing capacity of the nitro group makes the β -carbon of the vinyl group highly electrophilic. This facilitates the addition of a wide range of nucleophiles, including amines, thiols, carbanions (e.g., from malonates), and organometallic reagents.[4][9] This reaction is a powerful tool for forming new C-C, C-N, C-S, and C-O bonds.



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Caption: Generalized workflow for the Michael addition reaction.

Cycloaddition Reactions

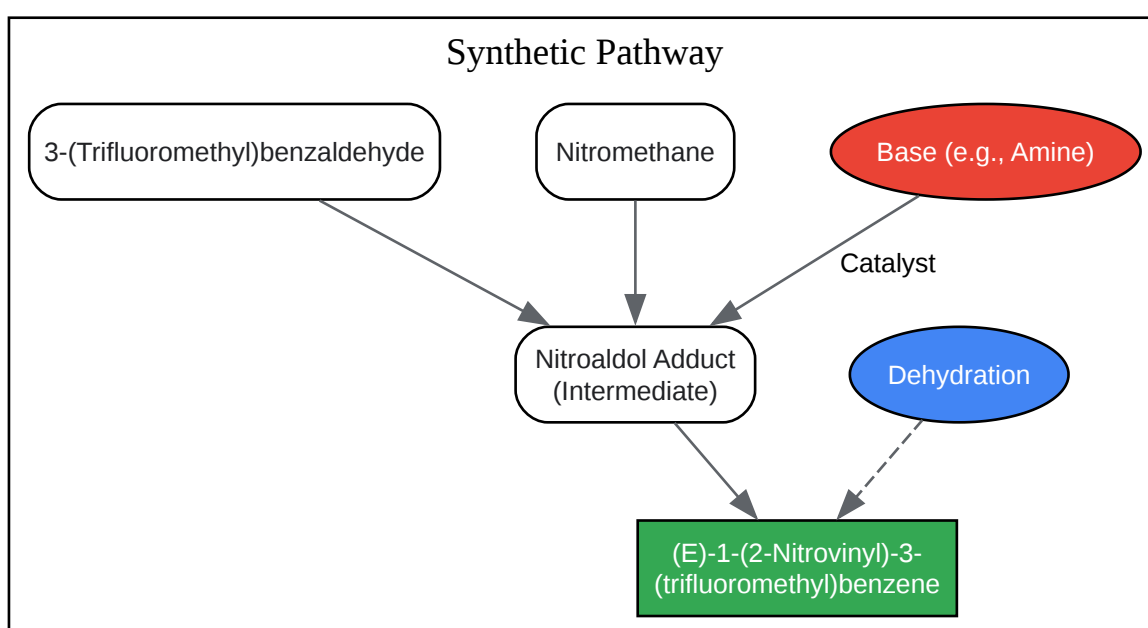
The electron-deficient double bond of β -nitrostyrenes can participate as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions.[2][3] These reactions are crucial for the construction of complex cyclic and heterocyclic systems, which are common scaffolds in medicinal chemistry.

Reduction of the Nitro Group

The nitro group can be selectively reduced to various other functional groups, most commonly an amine. This transformation is highly valuable as it converts the initial Michael adducts into α -substituted β -arylethylamines, a privileged structural motif in many biologically active compounds.

Synthesis and Purification

(E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene is typically synthesized via a Henry reaction (or nitroaldol condensation) followed by dehydration.



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Caption: Synthetic workflow for **(E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene**.

General Experimental Protocol for Synthesis:

- **Reaction Setup:** To a solution of 3-(trifluoromethyl)benzaldehyde and nitromethane in a suitable solvent (e.g., methanol or ethanol), a basic catalyst (e.g., ammonium acetate or a primary amine) is added.
- **Condensation:** The mixture is stirred, often at reflux, for several hours to facilitate the Henry condensation followed by in-situ dehydration of the intermediate nitroaldol.

- **Work-up:** Upon completion, the reaction mixture is cooled, often resulting in the precipitation of the product. The crude product is collected by filtration.
- **Purification:** The crude solid is then purified, typically by recrystallization from a suitable solvent like ethanol or isopropanol, to yield the final product as a crystalline solid. Purity can be assessed by melting point determination and chromatographic techniques (TLC, HPLC).

Safety and Handling

(E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene is classified as hazardous. Researchers must consult the Safety Data Sheet (SDS) before handling.

- **Hazard Statements:** H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), H412 (Harmful to aquatic life with long-lasting effects).^[6]
- **Signal Word:** Danger.^[6]
- **Pictograms:** GHS07 (Harmful), GHS08 (Health hazard).
- **Precautionary Statements:** P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Handling Recommendations: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

(E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene is a highly functionalized organic compound with significant potential as a synthetic intermediate. Its well-defined physicochemical properties and predictable reactivity, dominated by the electrophilic nature of the nitrovinyl group, make it a reliable building block for constructing complex molecular architectures. The presence of the trifluoromethyl substituent further modulates its properties and can be

advantageous in the development of new bioactive molecules. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective application in research and drug development.

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